Cas no 13339-01-0 (1-(2-Ethoxyphenyl)piperazine)

1-(2-Ethoxyphenyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Ethoxyphenyl)piperazine
- 1-(2-Ethoxy-phenyl)-piperazine
- 2-(Piperazin-1-yl)phenetole
- 2-ethoxyphenylpiperazine
- N-ethoxyphenylpiperazine
- o-ethoxyphenylpiperazine
- Ehoxyphenylpiperazine
- LABOTEST-BB LT00233165
- 1-(2-Ehoxyphenyl)-piperazine
- 1-(2-Ethoxyphenyl)piperazine 97%
- FS-1657
- 13339-01-0
- PD178839
- N-(2-ethyoxyphenyl)-piperazine
- (4-Benzyl-6-methyl-morpholin-2-yl)-methanol
- 1-(2-Ethoxyphenyl)piperazinium chloride
- Piperazine,1-(2-ethoxyphenyl)-
- Oprea1_356570
- DTXSID40928092
- NSC 28773
- Piperazine, 1-(2-ethoxyphenyl)-
- FT-0714641
- BDBM50017454
- N-(2-ethoxyphenyl)-piperazine
- CS-0444882
- A2836
- NS00052311
- AB07986
- H04
- 4(2-eth-oxyphenyl)piperazine
- AKOS005447346
- SCHEMBL255189
- MFCD01026120
- EINECS 280-190-1
- EINECS 236-389-0
- 1-(2-ethoxyphenyl)-piperazine
- CHEMBL273923
- 1-(2-Ethoxyphenyl)piperazine, AldrichCPR
- 1-(2-Ethoxyphenyl)piperazine #
- DB-024571
- STK374779
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- MDL: MFCD01026120
- Inchi: InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
- InChI Key: FBQIUSDQWOLCNY-UHFFFAOYSA-N
- SMILES: CCOC1=CC=CC=C1N2CCNCC2
Computed Properties
- Exact Mass: 206.14200
- Monoisotopic Mass: 206.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.5A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.04
- Boiling Point: 118 °C
- Flash Point: 162.2 °C
- Refractive Index: 1.528
- PSA: 24.50000
- LogP: 1.88870
1-(2-Ethoxyphenyl)piperazine Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38-36-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
1-(2-Ethoxyphenyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2-Ethoxyphenyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB143536-25 g |
1-(2-Ethoxyphenyl)piperazine; 97% |
13339-01-0 | 25g |
€119.10 | 2023-05-09 | ||
Enamine | EN300-40537-5.0g |
1-(2-ethoxyphenyl)piperazine |
13339-01-0 | 5.0g |
$222.0 | 2023-02-10 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0047-1g |
1-(2-Ethoxy-phenyl)-piperazine |
13339-01-0 | 96% | 1g |
831.08CNY | 2021-05-08 | |
Alichem | A139004317-25g |
1-(2-Ethoxyphenyl)piperazine |
13339-01-0 | 95% | 25g |
699.00 USD | 2021-06-01 | |
TRC | E895145-50mg |
1-(2-Ethoxyphenyl)piperazine |
13339-01-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | E895145-100mg |
1-(2-Ethoxyphenyl)piperazine |
13339-01-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123852-1G |
1-(2-ethoxyphenyl)piperazine |
13339-01-0 | 95% | 1g |
¥ 442.00 | 2023-03-31 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0047-25g |
1-(2-Ethoxy-phenyl)-piperazine |
13339-01-0 | 96% | 25g |
13483.87CNY | 2021-05-08 | |
Alichem | A139004317-5g |
1-(2-Ethoxyphenyl)piperazine |
13339-01-0 | 95% | 5g |
242.32 USD | 2021-06-01 | |
abcr | AB143536-25g |
1-(2-Ethoxyphenyl)piperazine, 97%; . |
13339-01-0 | 97% | 25g |
€119.10 | 2025-03-19 |
1-(2-Ethoxyphenyl)piperazine Related Literature
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on 1-(2-Ethoxyphenyl)piperazine
Introduction to 1-(2-Ethoxyphenyl)piperazine (CAS No. 13339-01-0)
1-(2-Ethoxyphenyl)piperazine, identified by its Chemical Abstracts Service (CAS) number 13339-01-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperazine derivative exhibits a unique structural configuration that has garnered attention for its potential applications in drug development and biochemical studies. The compound features an ethoxy group attached to a phenyl ring, which is further linked to a piperazine core, creating a molecule with distinct chemical and pharmacological properties.
The molecular structure of 1-(2-Ethoxyphenyl)piperazine contributes to its versatility in chemical interactions. The presence of the piperazine moiety, known for its role in various pharmacological agents, suggests possible applications in modulating neurological and cardiovascular functions. Additionally, the ethoxyphenyl group introduces aromaticity and potential binding affinities with biological targets, making it a valuable scaffold for medicinal chemists.
In recent years, research into 1-(2-Ethoxyphenyl)piperazine has expanded, particularly in the context of developing novel therapeutic agents. Studies have explored its interactions with enzymes and receptors, revealing promising activities in areas such as pain management and neurodegenerative disorders. The compound's ability to cross the blood-brain barrier has also been a focus of investigation, as this property is crucial for many central nervous system (CNS) drugs.
One of the most intriguing aspects of 1-(2-Ethoxyphenyl)piperazine is its potential as a precursor or analog in structure-based drug design. By modifying its chemical structure, researchers aim to enhance its pharmacological profile while minimizing adverse effects. This approach aligns with the growing trend in precision medicine, where tailored compounds are designed to target specific biological pathways with high specificity.
Advances in computational chemistry have further accelerated the study of 1-(2-Ethoxyphenyl)piperazine. Molecular modeling techniques allow researchers to predict how the compound will interact with biological targets at an atomic level. These simulations provide critical insights into binding affinities, metabolic stability, and potential side effects, thereby streamlining the drug discovery process.
The synthesis of 1-(2-Ethoxyphenyl)piperazine involves multi-step organic reactions that require precise control over reaction conditions. Modern synthetic methodologies have improved yield and purity, making it more feasible for large-scale pharmaceutical applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are commonly employed to construct the desired molecular framework efficiently.
Evaluation of 1-(2-Ethoxyphenyl)piperazine in preclinical studies has shown promising results in several therapeutic areas. For instance, its derivatives have demonstrated efficacy in animal models of depression and anxiety by modulating serotonin receptor activity. Additionally, preliminary data suggest potential benefits in treating hypertension due to its vasodilatory effects.
The pharmacokinetic properties of 1-(2-Ethoxyphenyl)piperazine are another critical area of study. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion (ADME)—is essential for optimizing dosing regimens and minimizing toxicity. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have enabled researchers to characterize these processes with high accuracy.
Future research directions for 1-(2-Ethoxyphenyl)piperazine include exploring its role in combination therapies. By pairing it with other bioactive molecules, researchers hope to achieve synergistic effects that could enhance therapeutic outcomes. Furthermore, investigating its potential environmental impact is also gaining traction, as sustainable practices are becoming increasingly important in pharmaceutical development.
The regulatory landscape for compounds like 1-(2-Ethoxyphenyl)piperazine continues to evolve, emphasizing safety and efficacy before clinical translation. Regulatory agencies require comprehensive data on both preclinical and clinical trials before approving new drugs. This rigorous process ensures that only compounds with substantial evidence of benefit reach patients worldwide.
In conclusion,1-(2-Ethoxyphenyl)piperazine (CAS No. 13339-01-0) represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a key candidate for further research and development. As scientific methodologies advance, the potential applications of this compound are expected to expand, contributing significantly to the discovery of novel therapeutics.
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